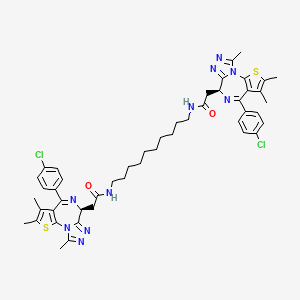
MS645
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MS645は、BET(ブロモドメインおよびエクストラターミナルドメイン)ファミリーに属するブロモドメイン含有タンパク質4(BRD4)の二価阻害剤です。この化合物は、特に固形腫瘍細胞において、BRD4の転写活性阻害に大きな可能性を示しています。 BRD4-BD1/BD2に対する阻害定数(K_i)は18.4 nMです .
準備方法
合成経路と反応条件
MS645の合成は、中間体を調製し、それらを組み合わせて最終生成物を形成するという複数段階からなります。合成経路には、一般的に以下が含まれます。
中間体Aの形成: これは、化合物Xと化合物Yを、温度、溶媒、触媒などの特定の条件下で反応させることを含みます。
カップリング反応: 次に、中間体Aを、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を、トリエチルアミンなどの塩基の存在下で使用して、化合物Bとカップリングします。
最終的な組み立て: 最後の段階は、this compoundを得るために、環化またはその他の必要な変換を行うことです。
工業生産方法
This compoundの工業生産には、収率と純度を最大化するように、上記の合成経路を最適化することが必要になるでしょう。これには、以下が含まれる可能性があります。
バッチ処理: 各段階を順番に行うために、大型反応器を使用します。
連続フロー化学: 効率とスケーラビリティを向上させるために、連続フロー反応器を導入します。
精製: 最終生成物の高純度を確保するために、結晶化、クロマトグラフィー、再結晶化などの技術を用います。
化学反応の分析
反応の種類
MS645は、以下を含む様々な化学反応を起こす可能性があります。
酸化: この反応は、this compoundの官能基を変え、その活性を変化させる可能性があります。
還元: 還元反応は、特定の官能基を変え、化合物の性質に影響を与えるために使用できます。
置換: 置換反応は、新しい官能基を導入し、化合物の活性を高めたり変更したりすることができます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下で、過マンガン酸カリウムや過酸化水素などの試薬を使用します。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を使用します。
置換: ハロゲン(塩素、臭素)や求核剤(アミン、チオール)などの試薬を使用します。
主な生成物
これらの反応から生成される主な生成物は、関与する特定の官能基によって異なります。たとえば、酸化はケトンやカルボン酸を生成し、還元はアルコールやアミンを生成する可能性があります。
科学研究における用途
This compoundは、科学研究において幅広い用途があります。
化学: ブロモドメイン含有タンパク質の阻害を研究するためのツール化合物として使用されます。
生物学: 様々な細胞株における遺伝子発現と細胞プロセスへの影響について調査されています。
医学: 特に固形腫瘍やトリプルネガティブ乳がんにおいて、がん治療における潜在的な治療効果について探求されています。
産業: 新しい治療薬の開発や、創薬における参照化合物として使用されています。
科学的研究の応用
MS645 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of bromodomain-containing proteins.
Biology: Investigated for its effects on gene expression and cellular processes in various cell lines.
Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in solid tumors and triple-negative breast cancer.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
作用機序
MS645は、BRD4のブロモドメインに結合することで作用し、アセチル化ヒストンとの相互作用を阻害します。この阻害は、BRD4の転写活性の持続的な抑制につながり、これは特定のがん細胞の増殖と生存に不可欠です。 分子標的には、BRD4のブロモドメインBD1およびBD2が含まれ、関与する経路は遺伝子転写調節に関連しています .
類似化合物との比較
類似化合物
JQ1: 作用機序は似ていますが、結合親和性と特異性が異なる、別のよく知られたBRD4阻害剤。
I-BET762: MS645と比較して、異なる薬物動態特性を持つBETブロモドメイン阻害剤。
OTX015: 独自の治療的可能性を持つ、臨床段階のBRD4阻害剤。
This compoundの独自性
This compoundは、その二価阻害機構により、BRD4のブロモドメインを空間的に拘束し、一価阻害剤と比較して、転写活性のより持続的な抑制につながるため、ユニークです .
特定の質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください!
生物活性
MS645 is a bivalent inhibitor targeting the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. This compound has garnered attention for its potential therapeutic applications, especially in the treatment of triple-negative breast cancer (TNBC) and other malignancies. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, comparative efficacy, and relevant case studies.
Binding Affinity and Inhibition
This compound exhibits a unique mechanism by forming a 1:1 stoichiometric complex with the tandem bromodomains BD1 and BD2 of BRD4. This binding significantly alters the domain orientation, enhancing the inhibition of BRD4's transcriptional activity compared to monovalent BET inhibitors like JQ1. Studies indicate that this compound effectively blocks BRD4's interaction with transcription enhancer proteins, leading to down-regulation of pro-inflammatory cytokines and genes involved in cell-cycle control and DNA damage repair .
Gene Expression Modulation
Research has shown that treatment with this compound results in substantial changes in gene expression profiles. For instance, at concentrations of 500 nM and 50 nM, this compound down-regulated 2,504 and 1,549 genes respectively, while up-regulating 2,184 and 1,165 genes . Notably, genes associated with cytokine signaling and immune responses were among the most affected. In contrast, JQ1 showed limited effects in similar conditions.
Comparative Efficacy
In comparative studies against other inhibitors such as ENMD-2076 (a kinase inhibitor) and panobinostat (a pan-HDAC inhibitor), this compound demonstrated superior potency in inhibiting cell growth in various TNBC cell lines, including MDA-MB-231 . The compound's efficacy was also validated against non-cancerous cell lines like RAW macrophages and MCF10A breast epithelial cells, indicating that its inhibitory effects are not due to nonspecific cytotoxicity .
Case Study 1: Efficacy in Triple-Negative Breast Cancer
A pivotal study assessed the effects of this compound on TNBC cell lines. The findings indicated that this compound led to a significant reduction in the expression levels of critical cell-cycle regulators such as CDK6 and RAD51. This effect was observed as early as four hours post-treatment, correlating with decreased protein expression levels in a dose-dependent manner . The study concluded that this compound not only inhibits cancer cell proliferation but also modulates key pathways involved in tumorigenesis.
Case Study 2: Comparison with Other BET Inhibitors
Another research effort compared the antiproliferative activity of this compound against several BET degraders including ARV771 and dBET1. Results indicated that this compound exhibited superior cellular efficacy in inhibiting cancer cell growth compared to these degraders . This underscores the potential clinical advantage of using this compound over other therapeutic options currently under investigation.
Table 1: Comparative Efficacy of this compound vs. Other Inhibitors
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 50 | Bivalent inhibition of BRD4 |
| JQ1 | MDA-MB-231 | 200 | Monovalent inhibition |
| ENMD-2076 | MDA-MB-231 | 1000 | Kinase inhibition |
| Panobinostat | RAW264.1 | 500 | HDAC inhibition |
Table 2: Gene Expression Changes Induced by this compound Treatment
| Concentration (nM) | Down-regulated Genes | Up-regulated Genes |
|---|---|---|
| 500 | 2504 | 2184 |
| 50 | 1549 | 1165 |
特性
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[10-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]decyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22,37-38H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62)/t37-,38-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGPQYYCEGAFLY-UWXQCODUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54Cl2N10O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














